molecular formula C12H21NO B14422151 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol CAS No. 85675-10-1

2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol

Katalognummer: B14422151
CAS-Nummer: 85675-10-1
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: UZPHBGAYUPSVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Azaspiro[55]undec-8-en-2-yl)ethan-1-ol is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol typically involves the formation of the spirocyclic skeleton through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of olefin metathesis on a Grubbs catalyst, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the synthetic routes used in laboratory settings. Optimization of reaction conditions and the use of cost-effective reagents would be essential for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: This reaction can convert double bonds or carbonyl groups to alcohols or alkanes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it particularly valuable in medicinal chemistry.

Eigenschaften

CAS-Nummer

85675-10-1

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

2-(2-azaspiro[5.5]undec-9-en-2-yl)ethanol

InChI

InChI=1S/C12H21NO/c14-10-9-13-8-4-7-12(11-13)5-2-1-3-6-12/h1-2,14H,3-11H2

InChI-Schlüssel

UZPHBGAYUPSVDV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC=CC2)CN(C1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.